molecular formula C16H26N2O B119394 N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide CAS No. 94266-17-8

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Cat. No. B119394
CAS RN: 94266-17-8
M. Wt: 262.39 g/mol
InChI Key: ZETWQXPEVKRTDM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

“N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” has been used in the preparation of Schiff base modified silanes . The reaction of the protonated –NH 3+ group in a similar compound with formaldehyde forms a Schiff base .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” has a boiling point of 261-263 °C/1013 hPa, a density of 1.02 g/cm3 at 20 °C, and a vapor pressure of 1.5 hPa at 20 °C .

Scientific Research Applications

Food Contact Materials

N-(2-Aminoethyl)ethanolamine: , a compound structurally related to N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, has been evaluated for its safety in food contact materials . It is used in the manufacturing of can coatings that come in direct contact with food. The safety assessment ensures that migration of the substance does not exceed 0.05 mg/kg of food, although concerns about the migration of oligomers formed during the manufacturing process require further investigation .

Peptide Nucleic Acid (PNA) Synthesis

The compound’s structure suggests potential utility in the synthesis of chiral Peptide Nucleic Acids (PNAs). PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. They are used for antisense and antigene applications due to their high affinity and sequence selectivity for DNA and RNA . Modifications in the PNA backbone, such as introducing a substituent like N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, can enhance these properties .

Polymer Chemistry

Related compounds are used in polymer chemistry, such as in the synthesis of N-(2-Aminoethyl)aminomethyl Polystyrene Resin . This resin is utilized in solid-phase peptide synthesis, which is a key method for producing peptides and proteins for pharmaceutical and biochemical research .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, “N-(2-Aminoethyl)-1-aziridineethanamine” is an experimental ACE2 inhibitor for the treatment of cardiovascular disease and Severe Acute Respiratory Syndrome .

Safety and Hazards

“N-(2-Aminoethyl)acetamide” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The future directions of a compound depend on its potential applications. For example, “N-(2-aminoethyl)-3-aminopropyltrimethoxysilane” has been used to prepare composite aerogels for formaldehyde adsorption, which could be a promising direction for air purification .

properties

IUPAC Name

N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15(19)18-7-6-17/h8-9H,6-7,10,17H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETWQXPEVKRTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(=O)NCCN)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241322
Record name N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

CAS RN

94266-17-8
Record name N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94266-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-2-(4-(tert-butyl)-2,6-dimethylphenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094266178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.887
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-AMINOETHYL)-2-(4-(TERT-BUTYL)-2,6-DIMETHYLPHENYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35A4W5KUD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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